C646 is an inhibitor of the histone acetyltransferase p300 (IC50 = 1.6 μM). It competitively (versus acetyl-CoA) binds p300 (Ki = 400 nM) and does not inhibit several other acetyltransferases. The action of C646 appears to be irreversible through covalent modification of the enzyme target. It blocks the growth of human melanoma, leukemia, lung, and prostate cancer cells in vitro. C646 has been used to study the role of p300-mediated acetylation in such models as fear extinction memory and the regulation of immediate-early genes. Reversible cell permeable p300/CBP histone acetyltransferase (HAT) inhibitor. Specific inhibition to p300 (86%) compared to N-acetyltransferase, PCAF, GCN5, Rtt109, Sas or MOZ histone acetyltransferases (<10%). Cell growth inhibitor in melanoma and non-small-cell-lung (NSCL) human cancer cell lines. C646 is a pyrazolone that is 5-methyl-4-methylene-2-(p-carboxyphenyl)-2,4-dihydro-3H-pyrazol-3-one in which the exocyclic carbon of the methylene group is attached to a 5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl group by a single bond. C646 is a potent, cell permeable and selective competitive inhibitor of p300 and CBP (p300/CBP) histone acetyltransferases. It has a role as an EC 184.108.40.206 (histone acetyltransferase) inhibitor, an apoptosis inducer and a radiosensitizing agent. It is a member of furans, a biaryl, a pyrazolone, a member of benzoic acids and a C-nitro compound.
Binifibrate is a fibrate drug that is used to treat hyperlipidemia, a condition characterized by high levels of lipids in the blood. It is a potent lipid-lowering agent that works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Binifibrate has been shown to reduce triglycerides, increase high-density lipoprotein (HDL) cholesterol, and decrease low-density lipoprotein (LDL) cholesterol levels in the blood.
Binodenoson is a pharmacologic stress agent specific to the only adenosine receptor necessary for increased cardiac blood flow, the A2A receptor. This specificity allows Binodenoson to deliver - in a single injection - a more effective dose of medication with fewer side effects than current treatments, which typically require a 15-20 minute infusion.
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of this compound.
Bindarit is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. It is a selective inhibitor of monocyte chemoattractant protein-1 (MCP-1), which is a chemokine involved in the recruitment of monocytes to sites of inflammation. Bindarit has been shown to have anti-inflammatory and immunomodulatory effects, and has been studied in preclinical and clinical trials for its potential use in various diseases.
BIO-5192 is a small molecule VLA-4 inhibitor.BIO-5192 has been shown to increase mobilization of murine hematopoietic stem and progenitors (HSPCs) over basal levels. An additive affect on HSPC mobilization (3-fold) was observed when plerixafor (AMD3100), a small molecule inhibitor of the CXCR-4/SDF-1 axis, was combined with BIO5192. HSPCs mobilized by BIO5192 or the combination of BIO5192 and plerixafor has been shown to mobilize long-term repopulating cells, which successfully engraft and expand in a multilineage fashion in secondary transplantation recipients.
Benzyl-PEG2-Azide is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medical, environmental, and industrial research. This paper aims to provide a comprehensive review of Benzyl-PEG2-Azide, including its method of synthesis, chemical structure, biological activity, potential therapeutic and toxic effects, applications, and future perspectives and challenges.